1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine
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Overview
Description
1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyridine ring substituted with a fluorine and a methyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from a suitable precursor, such as 2-chloro-5-fluoro-6-methylpyridine.
Coupling of the Piperazine and Pyridine Rings: The final step involves the coupling of the piperazine and pyridine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-chloro-6-methylpyridin-2-yl)methanone
- (4-Cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-ethylpyridin-2-yl)methanone
Uniqueness
The unique combination of the cyclopropylsulfonyl group and the fluorine-substituted pyridine ring in 1-(cyclopropanesulfonyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-12(15)4-5-13(16-10)14(19)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLKMXQUSRGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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